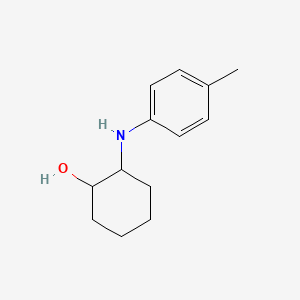

(2-(tert-Butyl)thiazol-5-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-(tert-Butyl)thiazol-5-yl)methanol, also known as TBTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBTM belongs to the thiazole family of compounds and is synthesized using specific methods.

Applications De Recherche Scientifique

Organic Light Emitting Diodes (OLEDs)

A study highlighted the synthesis and utilization of thiazolo[5,4-d]thiazole derivatives in the development of white organic light-emitting diodes (WOLEDs). These compounds, upon photoexcitation, undergo a reversible excited-state intramolecular proton transfer (ESIPT) process, leading to emissions that can be tuned across a wide spectrum, including white light. This property is pivotal in fabricating WOLEDs with desirable characteristics for various applications in display and lighting technologies (Zhang et al., 2016).

Molecular Aggregation and Solvent Effects

Research on derivatives of thiazolyl benzene-diol compounds has shown that solvent polarity significantly influences molecular aggregation, affecting their fluorescence emission spectra and lifetimes. This understanding is crucial in the design and development of new fluorescent materials for sensing and imaging applications, where the solvent environment can be tailored to modulate the optical properties of these compounds (Matwijczuk et al., 2016).

Palladium Complexes and Catalysis

A novel synthesis approach for palladium(II) complexes using tetrazolylacetic acids, including those with tert-butyl groups, has been developed. These complexes have shown potential in water-soluble forms, facilitating various catalytic processes in aqueous media. This advancement is particularly relevant in the development of greener catalytic methodologies, leveraging the unique properties of palladium catalysts in organic synthesis (Protas et al., 2017).

Synthesis and Structural Analysis

The synthesis and crystal structure of specific thiazol-2-amine derivatives have been reported, demonstrating the potential for antitumor activity. This research underscores the significance of structural analysis in the development of new pharmaceutical compounds, where modifications to the molecular framework can lead to enhancements in biological activity (叶姣 et al., 2015).

Hydrogen Bonding and Solubility Studies

Investigations into the solubility and crystal structure of thiazole-based esters have elucidated the impact of molecular structure on these properties. Such studies are fundamental in the field of material science, where understanding the relationship between structure and solubility can inform the design of new compounds with tailored solubility profiles for various applications (Hara et al., 2009).

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to interact with various biological targets, such as topoisomerase ii , and have shown potential in the treatment of various diseases .

Mode of Action

Thiazole derivatives, in general, are known to interact with their targets, leading to various cellular changes .

Biochemical Pathways

Thiazole derivatives, in general, have been found to impact a variety of biochemical pathways, leading to downstream effects .

Result of Action

Thiazole derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propriétés

IUPAC Name |

(2-tert-butyl-1,3-thiazol-5-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-8(2,3)7-9-4-6(5-10)11-7/h4,10H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNNILFVQBALLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(S1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-naphthalen-1-ylacetate](/img/structure/B2724050.png)

![2-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2724060.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2724061.png)

![2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2724062.png)

![5-(4-Fluorophenyl)-4,5-dihydrothieno[2,3-d]pyridazine](/img/structure/B2724065.png)

![[3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol](/img/structure/B2724068.png)